Hexadecyl 4-(dimethylamino)benzoate
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Overview
Description
Hexadecyl 4-(dimethylamino)benzoate is an organic compound that belongs to the class of benzoic acid esters. It is characterized by a hexadecyl chain attached to the 4-position of a benzoic acid moiety, which also contains a dimethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyl 4-(dimethylamino)benzoate can be synthesized through the esterification of 4-(dimethylamino)benzoic acid with hexadecanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also be employed to accelerate the esterification reaction. The final product is typically obtained through distillation and purification steps to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Hexadecyl 4-(dimethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Hexadecyl 4-(dimethylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of membrane dynamics and interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in the formulation of cosmetics, sunscreens, and UV-curable coatings.
Mechanism of Action
The mechanism of action of Hexadecyl 4-(dimethylamino)benzoate involves its interaction with biological membranes. The hexadecyl chain allows the compound to integrate into lipid bilayers, while the dimethylamino group can interact with polar head groups of phospholipids. This dual interaction can alter membrane fluidity and permeability, affecting various cellular processes. Additionally, the compound can act as a UV filter by absorbing and dissipating UV radiation, protecting underlying tissues from damage .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Similar structure but with an ethyl group instead of a hexadecyl chain.
Methyl 4-(dimethylamino)benzoate: Contains a methyl group instead of a hexadecyl chain.
Butyl 4-(dimethylamino)benzoate: Features a butyl group in place of the hexadecyl chain.
Uniqueness
Hexadecyl 4-(dimethylamino)benzoate is unique due to its long hexadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications involving lipid membranes and surfactant systems. Its ability to act as a UV filter also sets it apart from shorter-chain analogs .
Properties
CAS No. |
125628-90-2 |
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Molecular Formula |
C25H43NO2 |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
hexadecyl 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C25H43NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-25(27)23-18-20-24(21-19-23)26(2)3/h18-21H,4-17,22H2,1-3H3 |
InChI Key |
AKVJVOHFBWDVFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
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